molecular formula C12H16O2 B15115192 3-[(2-Methylphenoxy)methyl]oxolane

3-[(2-Methylphenoxy)methyl]oxolane

Cat. No.: B15115192
M. Wt: 192.25 g/mol
InChI Key: ISWIZAZJXFKIDW-UHFFFAOYSA-N
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Description

3-[(2-Methylphenoxy)methyl]oxolane (CAS: 1342464-71-4) is a heterocyclic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Structurally, it consists of an oxolane (tetrahydrofuran) ring substituted at the 3-position with a (2-methylphenoxy)methyl group. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure, which balances solubility and reactivity.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-[(2-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O2/c1-10-4-2-3-5-12(10)14-9-11-6-7-13-8-11/h2-5,11H,6-9H2,1H3

InChI Key

ISWIZAZJXFKIDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenoxy)methyl]oxolane typically involves the reaction of 2-methylphenol with an appropriate oxolane precursor. One common method is the Williamson ether synthesis, where 2-methylphenol is reacted with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of phase-transfer catalysts can improve the reaction rate and selectivity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenoxy)methyl]oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

3-[(2-Methylphenoxy)methyl]oxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized as a solvent or intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenoxy group can undergo electrophilic aromatic substitution, affecting the compound’s chemical behavior and potential biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 490-M18 [(2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid]
  • Key Differences: Incorporates a hydroxyimino group and a carboxylic acid functional group, enhancing hydrogen-bonding capacity and acidity compared to 3-[(2-methylphenoxy)methyl]oxolane.
(b) 5-CH₂-OH-[S2200] [2-(2-{[5-(Hydroxymethyl)-2-methylphenoxy]methyl}phenyl)-2-methoxy-N-methylacetamide]
  • Key Differences : Features a hydroxymethyl group on the aromatic ring and an acetamide side chain.
  • Implications : Higher hydrophilicity and metabolic stability due to the acetamide group, making it more suitable for pharmaceutical applications .
(c) (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane
  • Key Differences : Substituted with bromo and chloro groups on the aromatic ring, increasing steric bulk and electronic effects.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL) Key Functional Groups
This compound 192.25 2.8 ~50 (estimated) Ether, oxolane
490-M18 313.32 1.5 ~120 Carboxylic acid, hydroxyimino
5-CH₂-OH-[S2200] 357.41 1.2 ~200 Hydroxymethyl, acetamide
Methyl Oxolane 88.11 0.9 467 (Handbook value) Ether

Notes:

  • LogP values indicate that this compound is more lipophilic than its hydroxy- or carboxy-substituted analogues, favoring membrane permeability .
  • Aqueous solubility decreases with increasing lipophilicity, as seen in the comparison with Methyl Oxolane (a simpler analogue) .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound CAS Number Aromatic Substituents Heteroatom Functional Groups
This compound 1342464-71-4 2-Methylphenoxy Ether, oxolane
490-M18 Not available 2-Methylphenoxy, phenyl Carboxylic acid, hydroxyimino
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane 915095-89-5 5-Bromo-2-chlorophenyl Ether, oxolane

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